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Compound of Interest

Compound Name: grancalcin

Cat. No.: B1175175 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grancalcin (GCA) is a calcium-binding protein predominantly expressed in

neutrophils and macrophages.[1] It is implicated in various physiological and pathological

processes, including skeletal aging, obesity-induced insulin resistance, and autophagy. The

generation of grancalcin knockout cell lines is a critical step in elucidating its precise molecular

functions and for the development of novel therapeutic strategies targeting grancalcin-

mediated pathways. This document provides detailed protocols for generating and validating

grancalcin knockout cell lines using CRISPR-Cas9 technology.

Data Presentation: CRISPR-Cas9 Knockout Efficiency
While specific knockout efficiency data for the grancalcin gene is not extensively published,

the following table summarizes the typical knockout efficiencies observed with CRISPR-Cas9 in

various mammalian cell lines. These values serve as a general guideline, and efficiency is

highly dependent on the specific cell line, gRNA efficacy, and delivery method.
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Cell Line Type Delivery Method
Typical Knockout
Efficiency (%)

Reference

Human Embryonic

Kidney (HEK293T)
Lipofection (Plasmid) 70-90% [2]

Human Pluripotent

Stem Cells (iPSCs)
Electroporation (RNP) 60-80% General literature

Mouse Embryonic

Fibroblasts (MEFs)
Lentiviral Transduction 80-95% [3]

Human Gastric

Cancer Cell Lines
Lentiviral Transduction 21-41% (KO Score) [4]

Murine Organoids Electroporation (RNP) High (not quantified) [5]

Experimental Protocols
Part 1: Designing and Cloning Guide RNAs (gRNAs) for
Grancalcin Knockout
Objective: To design and clone gRNAs targeting the human GCA or mouse Gca gene into a

suitable CRISPR-Cas9 expression vector.

Validated gRNA Sequences: The following gRNA sequences have been pre-validated or

predicted with high scores for targeting human GCA and mouse Gca. It is recommended to test

2-3 gRNAs to identify the most effective one for your specific cell line.

Table 1: Validated and High-Scoring gRNA Sequences for Grancalcin
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Species Gene Target Exon
gRNA
Sequence (5' -
3')

Source

Human GCA 2
GCTGGAGCTG

CTGGCCATCG
GenScript

Human GCA 3
ACCGGCTGGA

GCTGCTGGCC
GenScript

Mouse Gca 2
AGCAGCTCCA

GCCGGTCGTG
GenScript

Mouse Gca 3
GCTGGAGCTG

CTGGCGGTGG
GenScript

Materials:

pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988) or similar vector

Stellar™ Competent Cells or equivalent

LB Broth and LB Agar plates with ampicillin

Oligonucleotides for gRNA (forward and reverse)

T4 DNA Ligase and T4 Polynucleotide Kinase (PNK)

BbsI restriction enzyme

QIAprep Spin Miniprep Kit

Protocol:

Oligonucleotide Design: Order sense and antisense oligonucleotides for the chosen gRNA

sequence. Add appropriate overhangs for cloning into the BbsI site of the pX459 vector.

Forward oligo: 5'- CACC G [gRNA sequence] - 3'
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Reverse oligo: 5'- AAAC [reverse complement of gRNA] C - 3'

Phosphorylation and Annealing: a. Resuspend oligos in nuclease-free water to a final

concentration of 100 µM. b. In a PCR tube, mix:

Forward oligo (1 µL)
Reverse oligo (1 µL)
10x T4 DNA Ligase Buffer (1 µL)
T4 PNK (1 µL)
Nuclease-free water (6 µL) c. Incubate in a thermocycler with the following program: 37°C
for 30 minutes, 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.

Vector Digestion and Ligation: a. Digest 1 µg of the pX459 vector with BbsI for 30 minutes at

37°C. b. Dilute the annealed oligos 1:200 in nuclease-free water. c. Set up the ligation

reaction:

Digested pX459 vector (50 ng)
Diluted annealed oligos (1 µL)
10x T4 DNA Ligase Buffer (1 µL)
T4 DNA Ligase (0.5 µL)
Nuclease-free water to a final volume of 10 µL. d. Incubate at room temperature for 1 hour.

Transformation and Plasmid Preparation: a. Transform the ligation product into competent E.

coli cells. b. Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C. c.

Pick single colonies and grow in LB broth with ampicillin. d. Isolate plasmid DNA using a

miniprep kit. e. Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Part 2: Transfection and Selection of Knockout Cell
Lines
Objective: To deliver the CRISPR-Cas9 machinery into the target cells and select for cells with

successful gene editing.

Materials:

Target cell line (e.g., HEK293T, U2OS)

Complete cell culture medium
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gRNA-cloned pX459 vector

Lipofectamine™ 3000 or other suitable transfection reagent

Puromycin

96-well plates

Protocol:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 70-90% confluency on the day of transfection.

Transfection: a. For each well, dilute 2.5 µg of the gRNA plasmid in 125 µL of Opti-MEM™

medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™

medium and incubate for 5 minutes. c. Combine the diluted DNA and Lipofectamine™ 3000,

mix gently, and incubate for 15 minutes at room temperature. d. Add the DNA-lipid complex

to the cells.

Puromycin Selection: a. 24 hours post-transfection, replace the medium with fresh medium

containing puromycin at a pre-determined optimal concentration for your cell line. b.

Continue puromycin selection for 48-72 hours, or until non-transfected control cells are all

dead.

Single-Cell Cloning: a. After selection, detach the surviving cells and perform serial dilutions

in a 96-well plate to isolate single cells in individual wells. b. Alternatively, use fluorescence-

activated cell sorting (FACS) to plate single cells. c. Culture the single-cell clones until

colonies are visible.

Part 3: Validation of Grancalcin Knockout
Objective: To confirm the successful knockout of the grancalcin gene at the genomic and

protein levels.

1. Genomic DNA Analysis

Materials:
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Genomic DNA extraction kit

PCR primers flanking the gRNA target site

Taq DNA polymerase

Agarose gel electrophoresis system

Sanger sequencing service

Protocol:

Genomic DNA Extraction: Extract genomic DNA from each expanded clonal cell line.

PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.

Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to identify

insertions or deletions (indels) at the target site. Analyze the sequencing data using a tool

like TIDE or ICE to confirm frameshift mutations.

2. Western Blot Analysis

Materials:

RIPA lysis buffer

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Primary antibody against Grancalcin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:
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Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

SDS-PAGE and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate

with the primary anti-grancalcin antibody overnight at 4°C. c. Wash the membrane and

incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d.

Wash the membrane and detect the protein signal using a chemiluminescent substrate. e. A

complete absence of the grancalcin protein band in the knockout clones compared to the

wild-type control confirms successful knockout.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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